
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- is a complex organic compound that belongs to the thiazolidinedione class. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications, particularly in the field of diabetes management and cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- typically involves a multi-step process. One common method includes the Knoevenagel condensation of various aromatic aldehydes with 2,4-thiazolidinedione in the presence of a base such as piperidine . This reaction is often followed by reduction using hydrogen gas and a palladium on carbon (Pd/C) catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions often involve hydrogenation to yield different derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a Pd/C catalyst is frequently used.
Substitution: Bases such as piperidine and solvents like polyethylene glycol-300 are commonly employed.
Major Products
The major products formed from these reactions include various substituted thiazolidinedione derivatives, which have been studied for their enhanced biological activities .
Scientific Research Applications
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various biologically active compounds.
Biology: Studied for its role in modulating biological pathways and its potential as an antioxidant.
Medicine: Investigated for its antihyperglycemic activity and potential use in diabetes management.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism, making the compound particularly effective in managing diabetes . Additionally, its antioxidant properties contribute to its potential therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
Troglitazone: Another thiazolidinedione derivative known for its antidiabetic properties but withdrawn from the market due to hepatotoxicity.
Rosiglitazone: A thiazolidinedione used in the treatment of type 2 diabetes, known for its efficacy but associated with cardiovascular risks.
Uniqueness
2,4-Thiazolidinedione, 5-((4-((3,4-dihydro-6-hydroxy-5,7,8-trimethyl-2H-1-benzopyran-2-yl)methoxy)phenyl)methyl)- stands out due to its unique structure, which combines the thiazolidinedione ring with a benzopyran moiety. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
97322-96-8 |
|---|---|
Molecular Formula |
C23H25NO5S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-[[4-[(6-hydroxy-5,7,8-trimethyl-3,4-dihydro-2H-chromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C23H25NO5S/c1-12-13(2)21-18(14(3)20(12)25)9-8-17(29-21)11-28-16-6-4-15(5-7-16)10-19-22(26)24-23(27)30-19/h4-7,17,19,25H,8-11H2,1-3H3,(H,24,26,27) |
InChI Key |
GHVMCVHCRDMSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


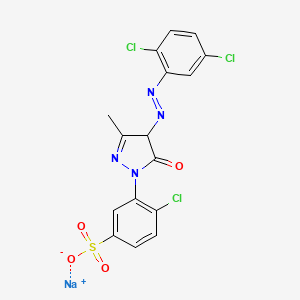
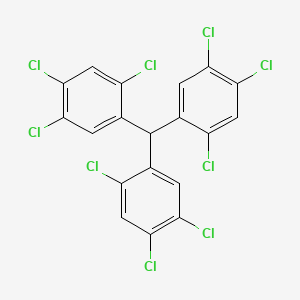
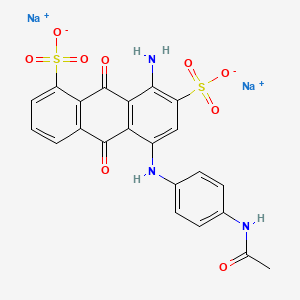

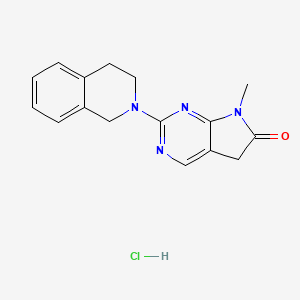
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)


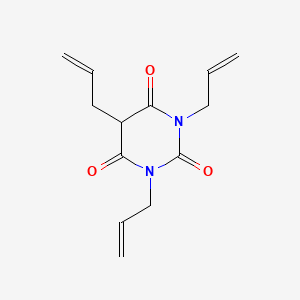

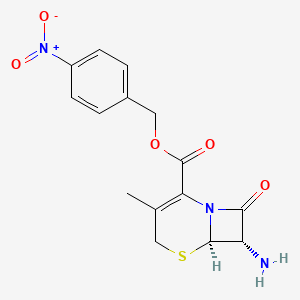
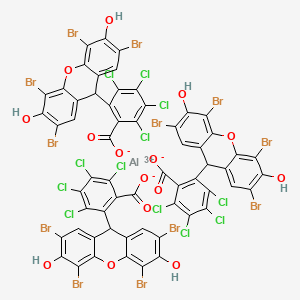
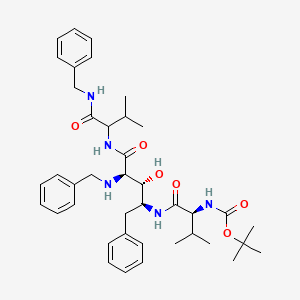
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
